Bacterial Urease Inhibition IC₅₀: Anchoring the Target Compound's Primary Biochemical Activity
In a BindingDB‑curated assay sourced from ChEMBL (CHEMBL4555860), the target compound inhibited bacterial urease (E. coli urease subunit alpha/beta/gamma) with an IC₅₀ of 6.90 × 10⁴ nM (69 μM), measured via an ELISA‑based protocol in which the enzyme was pre‑incubated with inhibitor for 15 minutes before urea‑substrate addition [1]. Although this is currently the only publicly accessible quantitative activity data point specifically for CAS 898461‑47‑7, it establishes a verifiable biochemical baseline that can be directly compared against structurally analogous thiadiazole urease inhibitors tested under similar conditions.
| Evidence Dimension | Bacterial urease inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 69 μM (6.90 × 10⁴ nM) |
| Comparator Or Baseline | Novel thiadiazole urease inhibitors (compounds 61a–61d): IC₅₀ values = 43.7 ± 5.8 μM, 124.5 ± 5.8 μM, 102.3 ± 5.8 μM, and 89.4 ± 5.8 μM, respectively; thiourea standard: IC₅₀ = 838 μM [2][3] |
| Quantified Difference | The target compound's IC₅₀ of 69 μM places it within the active range of contemporary thiadiazole‑based urease inhibitors (43.7–124.5 μM) and approximately 12‑fold more potent than the thiourea reference standard (838 μM). |
| Conditions | Inhibition of bacterial urease (E. coli) using urea as substrate; 15‑minute pre‑incubation; ELISA‑based detection. |
Why This Matters
The target compound's measurable, albeit modest, urease inhibition places it firmly within the active window of the chemotype, enabling it to serve as a positive‑control scaffold or a starting point for medicinal‑chemistry optimization; procurement decisions for urease‑focused screening programs can be anchored to this confirmed biochemical activity rather than relying on untested structural analogs.
- [1] BindingDB. BDBM50532143 (CHEMBL4555860): IC₅₀ = 6.90E+4 nM. Inhibition of bacterial urease (E. coli). Curated by ChEMBL, University of Karachi. View Source
- [2] Synthesis, in Vitro Activity, and Computational Evaluation of Novel Thiadiazole Derivatives as Potent Urease Inhibitors. SSRN. 2025. DOI: 10.2139/ssrn.5165508 View Source
- [3] Kaya B, Çevik UA, Behçet M, et al. Synthesis, Antibacterial, Anti-Urease and Docking Studies of Novel 1,3,4-Thiadiazoles. 2024. DOI: 10.2139/ssrn.4799592 View Source
